Compound Description: This compound is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It has demonstrated superior in vitro and in vivo inhibition of leukotriene synthesis and possesses excellent pharmacokinetics and safety profiles in rats and dogs. [] The compound exhibits an IC50 of 4.2 nM in a FLAP binding assay and an IC50 of 349 nM in the human blood LTB4 inhibition assay. [] Additionally, it has shown efficacy in a murine ovalbumin model of allergen-induced asthma and has successfully completed phase 1 trials in healthy volunteers. []
Relevance: While not directly derived from N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, AM103 shares the core indole structure with the target compound. Both compounds feature substitutions at the 1 and 2 positions of the indole ring. Additionally, AM103 incorporates a 6-methoxy-pyridin-3-yl group on the benzyl substituent at the 1 position, highlighting the exploration of heterocyclic substituents in this position within the research. []
Compound Description: This compound represents a novel pyrrole derivative synthesized by reacting N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. [] It was characterized using 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis. []
Relevance: This compound features a tetrahydroindole moiety connected to a pyrrole ring. While structurally distinct from N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, it highlights the broader interest in synthesizing and characterizing indole-based heterocycles. []
Compound Description: These compounds are sulfonamide derivatives explored as serotonin receptor antagonists, specifically targeting the 5-HT6 receptor subtype, for treating central nervous system disorders. []
Relevance: While these derivatives have a sulfonamide group attached to the 5-position of the indole ring, N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine features substitutions at the 2 and 6 positions. Despite the difference in substitution patterns, both compound classes demonstrate the potential of indole derivatives in medicinal chemistry, particularly in targeting neurological pathways. []
p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide
Compound Description: These compounds are part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides synthesized and characterized using X-ray single-crystal diffraction to investigate their structures and hydrogen-bonding patterns. []
Relevance: These compounds, like N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, contain a substituted indole core. Both structures involve N-substitution on the indole ring, although at different positions. The study of these p-substituted benzenesulfonamides highlights the importance of understanding structural features and their influence on potential biological activity, which is relevant to the investigation of the target compound. []
Relevance: While structurally dissimilar to N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, this compound illustrates the exploration of heterocyclic frameworks beyond indoles in medicinal chemistry, particularly in the pursuit of antiviral agents. []
Compound Description: These compounds are cholinergic ligands designed to target the nicotinic acetylcholine receptor (nAChR) for the treatment of psychotic and neurodegenerative disorders. []
N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) and 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)
Compound Description: These compounds were identified as potential inhibitors of euchromatin histone lysine methyltransferase (EHMT2), a target for managing β-thalassemia. [] These compounds were selected based on their structural similarity to N2-[4-methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl)phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine (F80). []
Relevance: TP2 incorporates a 5-methoxy-3H-indol-2-yl substituent, making it structurally related to N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine. Both compounds feature a methoxy-substituted indole core. This highlights the relevance of exploring various substituents on the indole ring for developing new therapeutic agents. []
N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804), N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040), and N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)
Compound Description: These quinazolinamine derivatives were identified as allosteric modulators of the dopamine transporter. They partially inhibit both dopamine uptake and amphetamine-induced dopamine release. []
Relevance: Although structurally different from N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, these compounds showcase the investigation of allosteric modulation as a therapeutic strategy for targeting neurotransmitter transporters. This approach could potentially be explored for the target compound or its derivatives. []
Compound Description: This compound is an allosteric modulator of the dopamine transporter, partially inhibiting dopamine uptake. [] Unlike SoRI-9804, SoRI-20040, and SoRI-20041, it did not slow the dissociation of [125I]RTI-55 from the dopamine transporter. []
Relevance: Though structurally dissimilar to N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, SoRI-2827, like the quinazolinamine derivatives mentioned above, exemplifies the exploration of allosteric modulation as a potential therapeutic strategy for neurological disorders. []
Compound Description: These purine derivatives exhibit anti-inflammatory activity, demonstrating higher inflammation factor inhibition rates compared to the 6-benzyladenine compound complex gold ion (inhibitor 3). []
Relevance: While these purine derivatives are structurally distinct from N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, which is an indole derivative, they share a similar N-benzyl substitution pattern. The investigation of these compounds showcases the exploration of different heterocyclic scaffolds with shared substitution patterns for developing new therapeutic agents. []
Compound Description: This compound is a selective serotonin-6 (5-HT6) receptor agonist with nanomolar affinity. [] It demonstrates differential effects on the activity of dopaminergic neurons in the ventral tegmental area (VTA) in rats. []
Relevance: ST1936 shares the core indole structure with N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine and features a substitution at the 3-position of the indole ring. This compound highlights the continued interest in developing indole-based compounds for targeting serotonin receptors and their potential applications in treating cognitive dysfunction. []
Compound Description: WAY-181187 is another selective 5-HT6 receptor agonist that induces dose-dependent inhibition of dopaminergic neurons in the VTA of rats. []
Relevance: This compound, like N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine and ST1936, contains a substituted indole core, demonstrating the significance of this scaffold in developing compounds targeting serotonin receptors. []
Compound Description: This compound is a psychedelic tryptamine derivative found in various plant and animal species. [] It was synthesized using the Batcho–Leimgruber strategy, incorporating deuterium labeling for analytical purposes. []
Relevance: Bufotenine shares the core indole structure and an ethylamine side chain at the 3-position with N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine. Both compounds also feature a substituent at the 5-position of the indole ring. This compound further emphasizes the diverse biological activities associated with indole derivatives, ranging from pharmacological to psychoactive effects. []
Compound Description: This compound is a VEGFR tyrosine kinase inhibitor investigated for its potential in combination therapy with mTOR-selective kinase inhibitors. []
Relevance: This compound incorporates a 4-fluoro-2-methyl-1H-indol-5-yloxy group, highlighting the relevance of N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine as a representative of substituted indole derivatives with potential medicinal applications. Both compounds showcase the diverse therapeutic targets that can be addressed by modifying the indole scaffold. []
Compound Description: This compound is an inhibitor of mTOR-selective kinase investigated for its potential in combination therapy with VEGFR tyrosine kinase inhibitors. []
Relevance: While structurally dissimilar to N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, this compound, along with other mTOR-selective kinase inhibitors, was investigated for combination therapy with a VEGFR tyrosine kinase inhibitor that features a substituted indole moiety. This study demonstrates the potential of combining indole derivatives with other drug classes to develop novel therapeutic strategies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.